Nitroacenaphthene
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Overview
Description
Nitroacenaphthene, specifically 5-nitroacenaphthene, is an aromatic nitro compound with the molecular formula C₁₂H₉NO₂. It is a derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is known for its yellow crystalline appearance and is primarily used in scientific research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitroacenaphthene can be synthesized through the nitration of acenaphthene. The nitration process typically involves the reaction of acenaphthene with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Nitroacenaphthene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroacenaphthenequinone.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: This compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products Formed
Oxidation: Nitroacenaphthenequinone
Reduction: Aminoacenaphthene
Substitution: Various substituted acenaphthenes depending on the electrophile used.
Scientific Research Applications
Nitroacenaphthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: this compound is studied for its mutagenic properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of nitroacenaphthene involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can interact with DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s ability to form reactive oxygen species also contributes to its biological activity .
Comparison with Similar Compounds
Nitroacenaphthene is compared with other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) such as:
- 1-Nitropyrene
- 2-Nitrofluorene
- 6-Nitrochrysene
- 9-Nitroanthracene
Uniqueness
This compound is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological activity. Its mutagenic properties are of particular interest in scientific research, distinguishing it from other nitro-PAHs .
Properties
CAS No. |
56286-55-6 |
---|---|
Molecular Formula |
C12H9NO2 |
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-nitro-1,2-dihydroacenaphthylene |
InChI |
InChI=1S/C12H9NO2/c14-13(15)11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11H,7H2 |
InChI Key |
AVAGDIXDPQCKCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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